6-methoxyquinolin-2(1H)-one synthesis mechanism and reaction pathway
6-methoxyquinolin-2(1H)-one synthesis mechanism and reaction pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis mechanisms and reaction pathways for 6-methoxyquinolin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry. This document details modern and classical synthetic strategies, presenting quantitative data, experimental protocols, and visualized reaction mechanisms to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction
Quinolin-2(1H)-one derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities. The methoxy-substituted analogue, 6-methoxyquinolin-2(1H)-one, serves as a crucial intermediate in the synthesis of various biologically active molecules. Understanding its synthesis is paramount for the efficient development of novel therapeutics. This guide explores various synthetic routes, from traditional named reactions to contemporary catalytic methods.
Modern Synthetic Approaches
A recently developed elegant and high-yielding protocol involves the cycloelimination of cinnamanilides, offering a robust method for the synthesis of quinolin-2(1H)-ones.
Triflic Acid-Mediated Cycloelimination of Cinnamanilides
A versatile and efficient method for the synthesis of quinolin-2(1H)-one derivatives involves the triflic acid (TfOH)-mediated cycloelimination of N-phenyl cinnamanilides. This approach allows for the formation of the quinolinone core in moderate to excellent yields.[1] The reaction is particularly effective for substrates bearing electron-donating groups and halogens on the N-phenyl ring.[1]
The proposed mechanism for this transformation begins with the protonation of the amide oxygen by triflic acid, which initiates an intramolecular electrophilic cyclization onto the aniline ring. Subsequent elimination and aromatization steps lead to the final quinolin-2(1H)-one product.
Plausible Mechanism for TfOH-Mediated Cycloelimination
Caption: TfOH-mediated synthesis of 6-methoxyquinolin-2(1H)-one.
Classical Synthetic Methods
Several classical named reactions provide established routes to the quinoline core, which can be adapted for the synthesis of 6-methoxyquinolin-2(1H)-one.
Skraup-Doebner-von Miller Reaction
The Skraup-Doebner-von Miller reaction is a fundamental method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2] For the synthesis of 6-methoxyquinoline, p-anisidine would be the starting aniline. The α,β-unsaturated carbonyl compound can be generated in situ, for instance, from the dehydration of glycerol in the Skraup synthesis.[3][4] The reaction is typically catalyzed by strong acids like sulfuric acid, often in the presence of an oxidizing agent such as nitrobenzene.[3][4]
The mechanism is complex and has been a subject of debate, but it is generally accepted to proceed through a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration-oxidation to form the aromatic quinoline ring.[2] A fragmentation-recombination mechanism has also been proposed based on isotopic labeling studies.[2][5][6]
Generalized Doebner-von Miller Reaction Pathway
Caption: Logical flow of the Doebner-von Miller reaction.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for various synthetic methods leading to 6-methoxyquinolin-2(1H)-one and its precursors.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-methoxycinnamanilide | Triflic acid, 110 °C | 6-hydroxyquinolin-2(1H)-one | 62 | [1] |
| 6-bromoquinolin-2(1H)-one | NaOMe, CuI, DMF, reflux, 36 h | 6-methoxyquinolin-2(1H)-one | Not specified | [1][7] |
| N-(3,4-dibromophenyl)cinnamamide | Triflic acid, 110 °C, 4 h | Dibromoquinolin-2(1H)-one | 91 | [7] |
| Mixture of dibromoquinolin-2(1H)-ones | NaOMe, CuI, DMF, reflux, 36 h | Mixture of dimethoxyquinolin-2(1H)-ones | Not specified | [1] |
| 6,7-dimethoxyquinolin-2(1H)-one | AlCl3, DCM, rt, 24 h | 7-hydroxy-6-methoxyquinolin-2(1H)-one | 41 | [1][7] |
| 5,6-dimethoxyquinolin-2(1H)-one | AlCl3, DCM, rt, 24 h | 5-hydroxy-6-methoxyquinolin-2(1H)-one | 52 | [1] |
| p-Anisidine, Benzaldehyde, Pyruvic acid | Ethanol, reflux | 6-methoxy-2-phenylquinoline-4-carboxylic acid | 23 | [8] |
| p-Anisidine, 1,3-Propanediol | Transition metal catalyst, 150 °C, 12 h | 6-methoxyquinoline | 72 | [9] |
Experimental Protocols
Synthesis of 6-methoxyquinolin-2(1H)-one from 6-bromoquinolin-2(1H)-one[1][7]
-
To a solution of 6-bromoquinolin-2(1H)-one (1 equivalent) in 30 mL of dry dimethylformamide (DMF), add copper(I) iodide (10 mol %).
-
Stir the mixture for 30 minutes at room temperature.
-
Slowly add freshly prepared sodium methoxide (prepared from 5 g of sodium metal in 10 mL of methanol).
-
Reflux the reaction mixture for 36 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the DMF under vacuum.
-
Extract the residue with methanol.
-
Purify the crude product by column chromatography on silica gel using a 95:5 mixture of chloroform and methanol as the eluent to obtain the pure product.
General Procedure for the Doebner Reaction to Synthesize 6-methoxy-2-arylquinoline-4-carboxylic acid[8]
-
Prepare a solution of the appropriate benzaldehyde (9.45 mmol) and pyruvic acid (1.26 g, 14.3 mmol) in 5 mL of ethanol.
-
Heat the solution for 30 minutes.
-
Add p-anisidine (9.45 mmol) to the solution and reflux the mixture overnight.
-
After cooling, filter the resulting precipitate.
-
Wash the precipitate with ethanol and hexane.
-
Recrystallize the product from ethanol to obtain the pure 6-methoxy-2-arylquinoline-4-carboxylic acid.
Spectroscopic Data
The structural confirmation of 6-methoxyquinolin-2(1H)-one and related compounds is achieved through various spectroscopic techniques.
Table 2: Spectroscopic Data for 6,7-Dimethoxyquinolin-2(1H)-one [7]
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ: 11.56 (s, 1H), 7.77 (d, J = 8.0 Hz, 1H), 7.18 (s, 1H), 6.85 (s, 1H), 6.32 (d, J = 12.0 Hz, 1H), 3.80 (s, 3H), 3.78 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 161.19, 151.21, 144.11, 139.12, 133.91, 118.08, 111.69, 108.18, 97.04, 55.10, 54.92 |
| FT-IR (KBr) cm⁻¹ | 3302 (-NH), 2827 (-CH₃), 1659 (-C=O) |
| HRMS (ESI-MS) m/z | Calculated for C₁₁H₁₂NO₃ [M+H]⁺: 206.0817, Found: 206.0598 |
Table 3: Spectroscopic Data for 5,6-Dimethoxyquinolin-2(1H)-one [7]
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ: 11.62 (s, 1H), 7.96 (d, J = 12.0 Hz, 1H), 7.34 (d, J = 8.0 Hz, 1H), 7.02 (d, J = 12.0 Hz, 1H), 6.48 (d, J = 8.0 Hz, 1H), 3.85 (s, 3H), 3.83 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 161.89, 146.43, 144.55, 134.49, 134.29, 122.54, 118.47, 114.47, 110.74, 61.61, 57.20 |
| FT-IR (KBr) cm⁻¹ | 3328 (-NH), 2916 (-CH₃), 1653 (-C=O) |
| HRMS (ESI-MS) m/z | Calculated for C₁₁H₁₂NO₃ [M+H]⁺: 206.0817, Found: 206.0816 |
Conclusion
The synthesis of 6-methoxyquinolin-2(1H)-one can be achieved through a variety of methods, each with its own advantages and limitations. Modern approaches, such as the triflic acid-mediated cycloelimination of cinnamanilides, offer high yields and good functional group tolerance. Concurrently, classical methods like the Skraup-Doebner-von Miller reaction remain relevant and provide foundational routes to the quinoline scaffold. The selection of a particular synthetic pathway will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. This guide provides the necessary data, protocols, and mechanistic understanding to aid researchers in making informed decisions for the synthesis of this important heterocyclic compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 4. iipseries.org [iipseries.org]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
